
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H3BrF2O. This compound is characterized by the presence of bromine, ethynyl, and difluorobenzaldehyde groups, making it a versatile intermediate in organic synthesis. It is commonly used in the pharmaceutical and chemical industries for the development of various chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) at low temperatures (0-5°C) to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and ethynyl groups can participate in substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 4-Bromo-5-ethynyl-2,3-difluorobenzoic acid.
Reduction: 4-Bromo-5-ethynyl-2,3-difluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The presence of bromine and ethynyl groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .
Comparación Con Compuestos Similares
- 4-Bromo-2,3-difluorobenzaldehyde
- 4-Bromo-3,5-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzaldehyde
Comparison: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C9H3BrF2O |
|---|---|
Peso molecular |
245.02 g/mol |
Nombre IUPAC |
4-bromo-5-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H3BrF2O/c1-2-5-3-6(4-13)8(11)9(12)7(5)10/h1,3-4H |
Clave InChI |
HPMIMJIVIURRHB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C(=C1)C=O)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


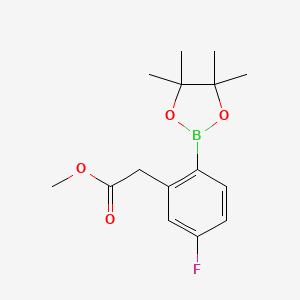
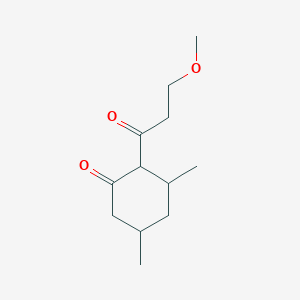
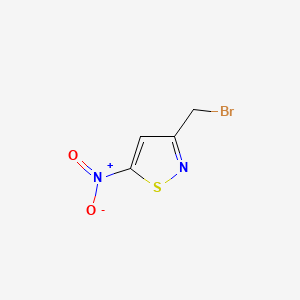
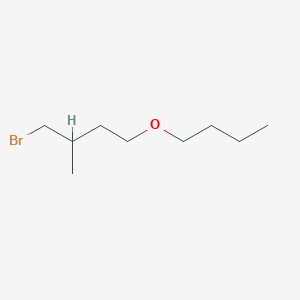

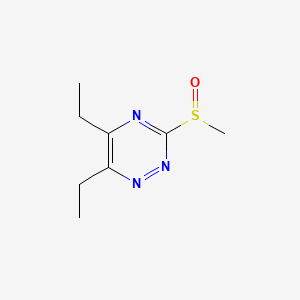
![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)


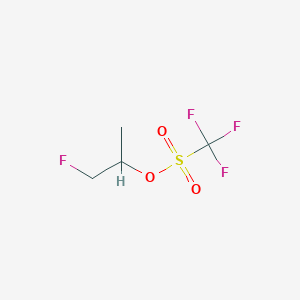

![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)


